
Oxythiamine
Übersicht
Beschreibung
Oxythiamine is a thiamine (vitamin B1) analogue in which the amino group on the pyrimidine ring is replaced by a hydroxyl group. This structural modification renders it a competitive antagonist of thiamine-dependent enzymes (TDEs), such as transketolase (TK), pyruvate dehydrogenase (PDH), and 2-oxoglutarate dehydrogenase (OGDH) . By inhibiting these enzymes, this compound disrupts critical metabolic pathways in cancer cells, including the pentose phosphate pathway (PPP) and aerobic glycolysis (the Warburg effect), leading to anti-proliferative and pro-apoptotic effects . Its ability to selectively target cancer cell metabolism has made it a subject of interest in oncology, though challenges such as poor pharmacokinetics and competition with endogenous thiamine limit its clinical translation .
Vorbereitungsmethoden
Oxythiamine kann durch verschiedene Verfahren synthetisiert werden. Ein hocheffizientes Verfahren beinhaltet das Rückflussköcheln des Substrats mit 5N Salzsäure für 6 Stunden, wodurch this compound entsteht, das im Wesentlichen frei von Thiamin ist . Dieses Verfahren ermöglicht die großtechnische Herstellung von this compound mit einer Ausbeute von 80% . Ein weiteres Verfahren beinhaltet die Verwendung von Hydroxylaminhydrochlorid und feinem Calciumoxidpulver, die zusammen erhitzt werden, um das gewünschte Produkt zu bilden .
Analyse Chemischer Reaktionen
Oxythiamine unterliegt verschiedenen chemischen Reaktionen, einschließlich der Hemmung von thiaminabhängigen Enzymen. Es kann die nichtoxidative Synthese von Ribose hemmen und die Apoptose von Zellen induzieren . Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Pyruvatdecarboxylase-Inhibitoren und Phosphoenolpyruvatcarboxykinase-Inhibitoren . Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind erhöhte Pyruvatspiegel und veränderte Dynamik der Proteinexpression in Krebszellen .
Wissenschaftliche Forschungsanwendungen
Oncology Applications
Oxythiamine has been investigated for its role in cancer therapy, particularly as a radiosensitizer. Recent studies have highlighted its efficacy in enhancing the therapeutic effects of radioligand therapy, especially in prostate cancer.
Case Study: Prostate Cancer Treatment
A notable clinical case involved a prostate cancer patient undergoing prostate-specific membrane antigen (PSMA)-targeted radioligand therapy (PRLT). The addition of benfo-oxythiamine (B-OT), which releases this compound, was evaluated for its impact on treatment efficacy. The study suggested that B-OT could inhibit transketolases, enzymes crucial for DNA repair, thereby enhancing the sensitivity of cancer cells to radiation therapy. This combination therapy aimed to reduce radiation resistance and improve overall therapeutic outcomes .
Antifungal Activity
This compound exhibits antifungal properties against various fungal strains. Research has shown its effectiveness against dermatophytes, molds, and yeast-like fungi.
In Vitro Studies
A study assessed the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of this compound against 15 dermatophyte strains, 9 molds, and 24 yeast-like fungi. The results indicated that this compound possesses substantial antifungal activity, making it a candidate for further exploration in antifungal therapies .
Metabolic Studies
This compound's role extends into metabolic research, particularly concerning its effects on glucose metabolism and energy production.
Impact on Metabolism
Research has demonstrated that this compound can alter metabolic pathways by inhibiting nonoxidative synthesis of ribose. This effect is particularly relevant in cancer metabolism, where altered energy production pathways are common. By inhibiting these pathways, this compound may help in reducing tumor cell proliferation and enhancing the effectiveness of existing treatments .
Comparison Table of Applications
Wirkmechanismus
Oxythiamine exerts its effects by interfering with thiamine pyrophosphate-dependent enzymes. It inhibits the conversion of glucose into pentose phosphate, leading to an increase in pyruvate levels . This inhibition affects several metabolic pathways, including glycolysis and gluconeogenesis . This compound also inhibits transketolase, an enzyme involved in the non-oxidative synthesis of ribose, which can induce cell apoptosis . The molecular targets of this compound include pyruvate decarboxylase and transketolase .
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Analogues
2'-Methylthiamine
- Structure : Features a methyl group at the C-2 position of the thiazole ring, distinct from oxythiamine’s hydroxylated pyrimidine ring .
- Potency : this compound exhibits superior cytotoxicity in HeLa cells (GI₅₀ = 36 µM) compared to 2'-methylthiamine (GI₅₀ = 107 µM) .
- Selectivity: 2'-methylthiamine has a higher selectivity index (SI = 180 vs. 153 for this compound), favoring cancer cells over normal fibroblasts .
- Mechanism : Both compounds inhibit TDEs, but this compound’s stronger inhibition of TK and PDH correlates with its higher potency .
Neopyrithiamine
- Structure : Contains a pyridine ring instead of thiamine’s thiazole, differing from this compound’s pyrimidine modification .
- Toxicity : More potent than this compound in inducing thiamine deficiency symptoms (e.g., polyneuritis) due to prolonged tissue retention .
- Enzyme Interaction : Competes with thiamine for enzymatic cleavage by thiaminases, enhancing its antimetabolite effects .
Chlorothis compound and Bromothis compound
- Structure : Halogenated derivatives of this compound (chlorine or bromine substituents) .
- Activity: Limited data, but halogenation may enhance membrane permeability or enzyme binding compared to this compound .
Pyrithiamine
- Structure : Replaces the thiazole sulfur with a pyridine ring.
- Neurotoxicity : Unlike this compound, pyrithiamine penetrates neural tissues, altering nerve conduction and causing severe neurological deficits .
Enzymatic Inhibition Profiles
- Synergy : Combining this compound (TK inhibitor) with dehydroepiandrosterone (DHEA, G6PD inhibitor) reduces tumor mass by 90.4% in mice, highlighting complementary PPP targeting .
Pharmacokinetic and Clinical Limitations
- Thiamine Competition : this compound’s efficacy is reduced 470-fold in Plasmodium falciparum cultures when thiamine is present (IC₅₀ increases from 11 µM to 5.2 mM) .
- Poor Bioavailability : The charged thiazolium ring limits membrane permeability, necessitating high doses .
- Prodrug Development : Benfo-oxythiamine, a lipophilic prodrug, improves absorption and patentability by releasing this compound in vivo .
Selectivity and Cancer-Type Specificity
- Efficacy Variability: this compound fails to inhibit TKTL1-overexpressing melanoma cells (LM-MEL-59/44), underscoring dependency on tumor-specific enzyme expression .
- Tissue-Specific Effects : In adrenal glands, this compound diphosphate inhibits PDH (Ki = 0.07 µM) but spares OGDH, suggesting enzyme-specific targeting .
Tables
Table 1: Cytotoxic Potency and Selectivity
Compound | GI₅₀ (µM) | Selectivity Index (SI) |
---|---|---|
This compound | 36 | 153 |
2'-Methylthiamine | 107 | 180 |
Table 2: Tumor Growth Inhibition In Vivo
Treatment | Tumor Mass Reduction (%) |
---|---|
This compound | 90.4 |
DHEA | 46.0 |
Combination | 60.0 (synergistic) |
Biologische Aktivität
Oxythiamine (OXY) is a synthetic derivative of thiamine (vitamin B1) recognized primarily for its role as an antivitamin. It has garnered attention for its diverse biological activities, particularly in cancer treatment, collagen synthesis, and as a potential therapeutic agent against various diseases. This article explores the biological activity of this compound, supported by case studies, detailed research findings, and data tables.
This compound exerts its biological effects primarily through the inhibition of thiamine-dependent enzymes. This interference leads to a reduction in thiamine uptake and affects metabolic pathways crucial for cellular function.
- Inhibition of Enzymes : this compound inhibits thiamine pyrophosphate (TPP)-dependent enzymes, including transketolase and pyruvate decarboxylase. This inhibition results in decreased glucose metabolism and altered energy production pathways .
- Increased Pyruvate Levels : The compound causes an accumulation of pyruvate in cells, which is known to enhance collagen biosynthesis. This mechanism is particularly significant in fibroblasts, where this compound has been shown to stimulate collagen synthesis by increasing prolidase activity .
Anticancer Activity
This compound has demonstrated notable cytotoxic effects against various cancer cell lines, particularly HeLa cells.
- Cytotoxicity Studies : In vitro studies indicate that this compound significantly inhibits the growth of HeLa tumor cells. At a concentration of 47 µM, this compound reduced the number of viable HeLa cells by over 80%, compared to a lesser effect observed with 2′-methylthiamine . The growth inhibition was measured using the MTT assay, which indicated a substantial decrease in metabolic activity among treated cells.
Compound | Concentration (µM) | % Viable Cells (HeLa) | GI50 (µM) |
---|---|---|---|
This compound | 47 | 20% | 36 |
2′-Methylthiamine | 750 | 70% | 107 |
- Selectivity : this compound shows greater selectivity for cancer cells over normal fibroblasts, indicating its potential as a targeted therapeutic agent without significant harm to healthy tissues .
Collagen Synthesis
This compound's role in enhancing collagen synthesis has been documented in studies involving human skin fibroblasts.
- Collagen Biosynthesis : Research indicates that this compound increases collagen production through mechanisms involving elevated levels of pyruvate and enhanced prolidase activity. At concentrations ranging from 30 to 1000 µM, this compound led to a significant increase in collagen synthesis .
Case Study 1: Cancer Treatment
A clinical case involving a patient with prostate cancer demonstrated the efficacy of this compound when combined with radioligand therapy. The patient underwent multiple cycles of treatment with this compound showing a marked reduction in serum PSA levels and improvement in clinical symptoms following therapy .
Case Study 2: Malaria Treatment
In animal models, this compound exhibited antimalarial properties. Mice infected with Plasmodium vinckei vinckei showed significantly reduced parasitemia and prolonged survival when treated with this compound at doses of 400 mg/kg/day for three days . This highlights its potential use as an adjunct therapy in malaria treatment.
Safety Profile
The safety profile of this compound has been evaluated in various studies. It has been reported to have minimal toxicity at therapeutic doses, particularly when used in combination therapies for cancer treatment . However, caution is advised regarding its impact on normal cellular functions due to its antivitamin properties.
Q & A
Basic Research Questions
Q. What are the primary mechanisms by which oxythiamine exerts its thiamine-antagonistic effects in mammalian systems?
this compound inhibits thiamine-dependent enzymes such as transketolase (TK) and pyruvate dehydrogenase (PDH) by competitively binding to their active sites. It requires intracellular pyrophosphorylation to this compound pyrophosphate (OxyTPP) for effective inhibition, which disrupts the non-oxidative pentose phosphate pathway and impairs nucleic acid synthesis . Methodologically, enzyme inhibition can be quantified via kinetic assays (e.g., IC50 and Ki values) under varying thiamine concentrations .
Q. How does this compound’s brain permeability compare to other thiamine antagonists like pyrithiamine?
Autoradiographic and counting methods demonstrate that this compound penetrates brain tissues but in lesser amounts compared to thiamine. Unlike pyrithiamine, this compound localizes in gray matter regions associated with cell nuclei, suggesting differential roles in neurological dysfunction . Experimental protocols involve carbon-14 labeling and autoradiography to track localization .
Q. What standardized assays are used to evaluate this compound’s effects on enzyme kinetics?
Key assays include:
- H-D exchange studies to analyze tautomerism and binding dynamics in thiamine-dependent enzymes .
- Docking simulations using AlphaFold-predicted enzyme structures (e.g., PfTPK for malaria studies) to assess binding affinity .
- IC50/Ki determinations in competitive inhibition setups with varying thiamine concentrations .
Advanced Research Questions
Q. How can researchers reconcile contradictory data on this compound’s efficacy across different cancer cell lines?
Discrepancies arise from cell-specific metabolic dependencies (e.g., A549 lung cancer vs. MIA PaCa-2 pancreatic cells). For example, this compound induces G1-phase arrest in A549 cells via PDH/TK inhibition , but in pancreatic cells, it alters de novo protein synthesis linked to apoptosis . Methodologically, single-cell RNA sequencing and metabolomic profiling can resolve context-dependent mechanisms .
Q. What experimental designs optimize dose- and time-dependent studies of this compound in cancer models?
- Dose-response curves : Use CCK-8 kits to assess viability at concentrations (e.g., 0.1–100 μM) and timepoints (6–48 hours) .
- Cell-cycle analysis : Flow cytometry with propidium iodide staining quantifies G1/G2 phase shifts .
- In vivo validation : Administer 150 mg/kg this compound in xenograft models and monitor tumor growth via PET-CT .
Q. How does this compound’s tautomeric diversity influence its interaction with riboswitches or enzymes?
this compound exists as multiple tautomers (e.g., 4'-keto, enol), which bind differentially to RNA aptamers like the TPP riboswitch. Two-dimensional infrared (2D IR) spectroscopy and binding isotope effects (BIEs) reveal that the 4'-keto tautomer dominates in enzyme-bound states, affecting riboswitch activation .
Q. What strategies address this compound’s limited clinical translation despite promising preclinical data?
- Prodrug development : Benfo-oxythiamine (BOT), a patentable prodrug, releases this compound in vivo, circumventing thiamine competition in transport and phosphorylation .
- Combination therapies : Pair this compound with dehydroepiandrosterone (DHEA) to synergistically inhibit glucose-6-phosphate dehydrogenase and transketolase, enhancing anti-cancer efficacy .
Q. Data Contradiction Analysis
Q. Why do studies report conflicting results on this compound’s ability to cross the blood-brain barrier (BBB)?
Variability stems from model differences (e.g., rodents vs. in vitro BBB models) and detection thresholds. While this compound shows limited BBB penetration in autoradiography , its systemic administration in kidney disease models correlates with neurological symptoms, suggesting indirect BBB effects via metabolite accumulation .
Q. How can researchers validate this compound’s endogenous synthesis in human populations?
Contradictory hypotheses propose endogenous synthesis (e.g., via fructose metabolism) vs. dietary exposure. Stable isotope tracing (e.g., ¹³C-labeled fructose) in cell cultures and LC-MS/MS profiling in patient sera (e.g., kidney disease cohorts) can clarify sources .
Q. Methodological Guidelines
Q. What controls are essential when testing this compound in thiamine-deficient systems?
- Thiamine-replete controls : Differentiate this compound-specific effects from general thiamine deficiency .
- Rescue experiments : Co-administer thiamine to confirm antagonism reversibility .
- Off-target checks : Use RNAi knockdowns (e.g., TP53 or PDK1) to rule out non-TK/PDH pathways .
Q. How should researchers account for this compound’s tautomerism in structural studies?
Combine variable-temperature FTIR, NMR, and molecular dynamics simulations to quantify tautomer populations and their binding affinities .
Eigenschaften
IUPAC Name |
5-[[5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium-3-yl]methyl]-2-methyl-1H-pyrimidin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c1-8-11(3-4-16)18-7-15(8)6-10-5-13-9(2)14-12(10)17/h5,7,16H,3-4,6H2,1-2H3/p+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRDGSXVLAVRBLU-UHFFFAOYSA-O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=[N+]1CC2=CN=C(NC2=O)C)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N3O2S+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40929206 | |
Record name | Oxythiamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40929206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136-16-3 | |
Record name | Oxythiamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=136-16-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oxythiamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000136163 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxythiamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40929206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | OXYTHIAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1MF36SYZ22 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.